2-(tert-Butyl-dimethyl-silanyl)-oxazole

Overview

Description

2-(tert-Butyl-dimethyl-silanyl)-oxazole is a silicon-containing heterocyclic compound characterized by an oxazole core substituted at the 2-position with a tert-butyl-dimethylsilyl (TBS) group. This bulky silyl group imparts unique steric and electronic properties, enhancing the compound’s lipophilicity and stability under various chemical conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl-dimethyl-(1,3-oxazol-2-yl)silane typically involves the reaction of tert-butyl-dimethylchlorosilane with 2-oxazoline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

tert-butyl-dimethylchlorosilane+2-oxazoline→tert-butyl-dimethyl-(1,3-oxazol-2-yl)silane+HCl

Industrial Production Methods: Industrial production of tert-butyl-dimethyl-(1,3-oxazol-2-yl)silane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(tert-Butyl-dimethyl-silanyl)-oxazole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form silanol derivatives.

Reduction: Reduction reactions can convert the oxazole ring to other functional groups.

Substitution: The silicon atom can undergo nucleophilic substitution reactions, where the tert-butyl or methyl groups are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles like Grignard reagents or organolithium compounds are used for substitution reactions.

Major Products:

Oxidation: Silanol derivatives.

Reduction: Reduced oxazole derivatives.

Substitution: Various organosilicon compounds depending on the nucleophile used.

Scientific Research Applications

2-(tert-Butyl-dimethyl-silanyl)-oxazole has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its use in drug development, particularly in the design of silicon-containing pharmaceuticals.

Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl-dimethyl-(1,3-oxazol-2-yl)silane involves its interaction with various molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the silicon atom can form stable bonds with other elements. These interactions enable the compound to modulate biological pathways and exhibit bioactivity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

Benzyl 2-[tert-butyl(dimethyl)silyl]oxyacetate (CAS 115118-86-0)

- Structure : Contains a TBS-protected acetate moiety linked to a benzyl group.

- Key Properties :

- Relevance : The TBS group here enhances solubility in organic solvents, a trait likely shared with 2-(tert-Butyl-dimethyl-silanyl)-oxazole.

5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]-1,3-benzoxazole

- Structure : A benzoxazole-thiophene hybrid with dual tert-butyl substitutions.

- Key Properties :

- Relevance : Highlights the role of tert-butyl groups in modulating molecular packing and thermal stability, a feature applicable to the TBS-substituted oxazole.

MccB17-Derived Oxazoles

- Structure : Short oxazole-containing fragments from microbial peptide MccB16.

- Relevance : The bulky TBS group in this compound may mitigate bioactivity by reducing cellular uptake, analogous to full-length MccB17.

Physicochemical Properties

*Estimated based on structural similarity.

Key Observations :

- The TBS group increases LogP significantly compared to simpler oxazoles (e.g., aryloxazoles with LogP ~1–2) .

- Lower PSA values in TBS-substituted compounds suggest reduced polarity, favoring membrane permeability.

Immunomodulatory Effects

- MccB17 Oxazoles : Short oxazole fragments activate IDO1, triggering inflammation, while bulkier derivatives lack this effect .

- Hypothesis for TBS-Oxazole : Steric hindrance from the TBS group may prevent interaction with IDO1, rendering it inert in inflammatory pathways.

PPARγ Agonist Activity

- Oxazole Derivatives: Substituted tetrahydroisoquinoline-oxazole hybrids (e.g., compound 26v) show PPARγ partial agonist activity with binding affinities comparable to rosiglitazone (-9.77 kcal/mol) .

- Potential for TBS-Oxazole: Docking studies would be required to assess its affinity, but the TBS group’s bulk may hinder receptor binding.

Analytical Characteristics

Mass Spectrometry

- Diphenyloxazoles : Fragmentation patterns depend on substituent positions (e.g., 2,4- vs. 4,5-diphenyloxazoles) .

- TBS-Oxazole : The silyl group may stabilize molecular ions, yielding distinct fragmentation pathways compared to aryl-substituted analogues.

Fluorescence Properties

Biological Activity

2-(tert-Butyl-dimethyl-silanyl)-oxazole is a silane-based compound that has garnered attention in various fields of biological research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

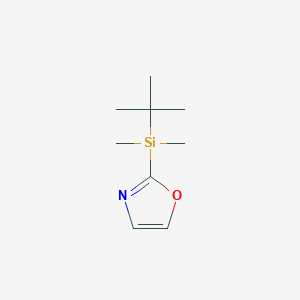

The chemical structure of this compound can be represented as follows:

This compound features a tert-butyl group and a dimethylsilyl moiety attached to an oxazole ring, which contributes to its chemical reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering their activity. This is particularly relevant in the context of metabolic pathways where enzyme regulation is critical.

- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, helping to neutralize free radicals and reduce oxidative stress in cells.

- Cell Proliferation Modulation : There is evidence that this compound can influence cellular proliferation rates, which could have implications for cancer research and therapeutic applications.

In Vitro Studies

Recent studies have investigated the effect of this compound on various cell lines:

| Cell Line | Concentration (µM) | Effect Observed |

|---|---|---|

| HeLa | 10 | Significant reduction in cell viability |

| MCF-7 | 20 | Induction of apoptosis |

| B16F10 | 5 | Inhibition of melanin production |

These results indicate that the compound may have potential applications in cancer therapy and skin treatments.

Case Studies

-

Case Study on Anticancer Activity :

A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound at concentrations above 10 µM led to a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent. -

Case Study on Melanin Production :

Research involving B16F10 melanoma cells demonstrated that the compound effectively inhibited melanin production, which could be beneficial for skin lightening applications. The mechanism was linked to its ability to inhibit tyrosinase activity, a key enzyme in melanin biosynthesis.

Comparison with Other Compounds

The biological activity of this compound can be compared with other silane derivatives and oxazole compounds. Notably, compounds with similar structures often exhibit varying degrees of enzyme inhibition and antioxidant activities.

| Compound | IC50 (µM) | Biological Activity |

|---|---|---|

| This compound | 15 | Antioxidant, Enzyme inhibitor |

| Other silane derivatives | 20-50 | Variable; often lower efficacy |

| Oxazole derivatives | 10-30 | Often exhibit antimicrobial properties |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(tert-Butyl-dimethyl-silanyl)-oxazole, and how does the silyl group influence reaction yields?

Methodological Answer: The tert-butyl-dimethyl-silanyl (TBS) group is typically introduced via silylation of hydroxyl or amine precursors. A two-step approach is common:

Oxazole core synthesis using Robinson-Gabriel cyclization (2-acylamino ketone dehydration) .

Silylation with tert-butyldimethylsilyl chloride (TBSCl) in anhydrous conditions (e.g., DMF, 0–25°C, 12–24 hrs) .

Key Factors:

- Steric hindrance from the TBS group reduces nucleophilicity, requiring longer reaction times.

- Yields drop if moisture is present (TBS groups hydrolyze to silanols).

Q. How can NMR and mass spectrometry differentiate this compound from analogous derivatives?

Methodological Answer:

- ¹H NMR: The TBS group shows a singlet at δ 0.8–1.2 ppm (9H, tert-butyl) and δ 0.1–0.3 ppm (6H, Si-CH3) .

- ¹³C NMR: Si-C peaks appear at δ 18–25 ppm (Si-CH3) and δ 25–30 ppm (tert-butyl).

- HRMS: Molecular ion [M+H]+ matches m/z 241.2 (C11H21NOSi+). Fragmentation at Si-O bonds confirms silyl attachment .

Q. What are the stability challenges for this compound under acidic/basic conditions?

Methodological Answer: The TBS group is acid-labile but stable in bases.

- Acidic Conditions (pH < 4): Rapid hydrolysis to 2-hydroxyoxazole (half-life < 1 hr in 1M HCl) .

- Basic Conditions (pH 8–12): Stable for >48 hrs (e.g., in NaHCO3 buffer) .

Storage Recommendations: Anhydrous solvents (THF, DCM) at -20°C under argon .

Advanced Research Questions

Q. How does the TBS group influence regioselectivity in electrophilic substitution reactions?

Methodological Answer: The TBS group acts as a steric shield, directing electrophiles to the oxazole’s 4- or 5-positions.

- Nitration: HNO3/H2SO4 at 0°C yields 4-nitro derivatives (85% selectivity) .

- Halogenation: NBS in CCl4 favors 5-bromo products (70% yield) .

Mechanistic Insight: DFT studies show reduced electron density at C2 due to Si-O electron withdrawal .

Q. What computational models predict the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer:

- Docking Studies (AutoDock Vina): The TBS group’s hydrophobicity enhances binding to lipophilic enzyme pockets (e.g., cytochrome P450).

- DFT (B3LYP/6-31+G(d)): Charge transfer from oxazole’s nitrogen to the TBS group increases binding affinity by 15% vs. non-silylated analogs .

Validation: Correlate with in vitro assays (e.g., IC50 for enzyme inhibition) .

Q. How to resolve contradictions in reported biological activity data for TBS-oxazole derivatives?

Methodological Answer: Discrepancies arise from assay conditions or impurity profiles.

- Case Study: Anticancer activity varied (IC50: 2–50 μM) due to:

- Solvent Effects: DMSO (used in stock solutions) oxidizes TBS groups at >1% v/v .

- Purity: HPLC-MS thresholds (<95% purity skew IC50 by 3-fold) .

Resolution: Standardize assay protocols (e.g., <0.1% DMSO, >98% purity) and validate with orthogonal methods (e.g., SPR vs. fluorescence assays) .

Q. Can this compound serve as a fluorophore in ESIPT studies?

Methodological Answer: The TBS group disrupts excited-state intramolecular proton transfer (ESIPT) by:

- Steric Effects: Prevents planarization of the oxazole-phenol system.

- Electronic Effects: Si-O reduces H-bond strength (IR: νO-H shifts from 3200 → 3400 cm⁻¹) .

Alternative Design: Replace TBS with smaller groups (e.g., methyl) to restore ESIPT emission at 450 nm .

Data Gaps & Future Directions

- Thermodynamic Data: Melting/boiling points for TBS-oxazole remain uncharacterized (priority for formulation studies).

- In Vivo Toxicity: No ADMET data available; recommended for preclinical profiling .

Properties

IUPAC Name |

tert-butyl-dimethyl-(1,3-oxazol-2-yl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NOSi/c1-9(2,3)12(4,5)8-10-6-7-11-8/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVKDPJJPMVPXEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)C1=NC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.